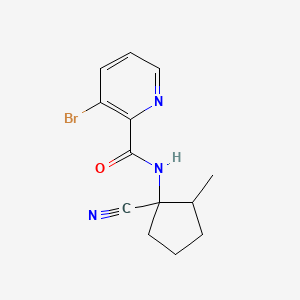
3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes in the human body. In
科学的研究の応用
3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide has been widely used in scientific research due to its ability to activate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP). This compound has been shown to have potential applications in various fields, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, the activation of sGC by this compound 41-2272 has been shown to improve myocardial function, reduce pulmonary vascular resistance, and increase cardiac output. In pulmonary hypertension, this compound 41-2272 has been shown to improve pulmonary vascular remodeling and reduce pulmonary artery pressure. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
作用機序
The mechanism of action of 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide involves the activation of sGC, which leads to the production of cGMP. cGMP is a second messenger that regulates various physiological processes in the human body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The activation of sGC by this compound 41-2272 leads to an increase in cGMP levels, which results in the relaxation of smooth muscles and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its ability to activate sGC and increase cGMP levels. This compound has been shown to have several effects on the human body, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation. In addition, this compound 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which makes it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide in lab experiments include its high potency, specificity, and selectivity for sGC. This compound has been extensively studied, and several modifications have been made to improve its yield and purity. However, there are also some limitations to using this compound 41-2272 in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound.
将来の方向性
There are several future directions for the research on 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide. One of the main areas of research is the development of novel sGC activators that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential applications of this compound 41-2272 in the treatment of various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. In addition, the use of this compound 41-2272 in combination with other drugs or therapies is also an area of interest for future research.
合成法
The synthesis of 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-cyano-3-methylpyridine with 1-bromo-2-methylcyclopentene to form 3-bromo-N-(2-methylcyclopentyl)pyridine-2-carboxamide. This intermediate is then reacted with sodium cyanide to produce this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
特性
IUPAC Name |
3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-4-2-6-13(9,8-15)17-12(18)11-10(14)5-3-7-16-11/h3,5,7,9H,2,4,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRIFYEEDFWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2454216.png)
![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2454217.png)
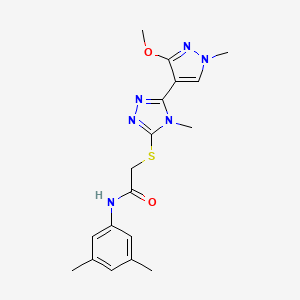
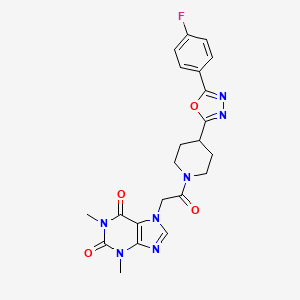
![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)
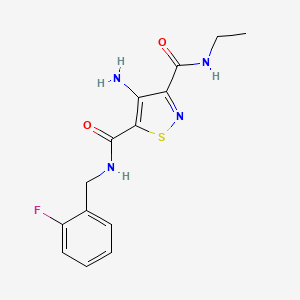
![(4-(benzylthio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2454227.png)
![N-(3-chlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2454228.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3,4-dimethylphenyl)-3-oxopropanenitrile](/img/structure/B2454229.png)
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)
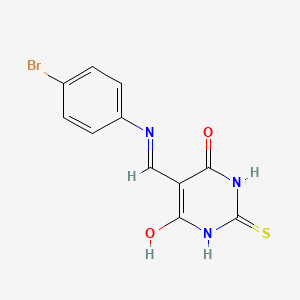

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)